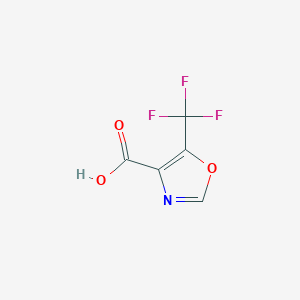

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRZHYACDZYENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247917 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-50-6 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1432678-50-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group which is known to enhance the biological activity of compounds. The presence of this group can influence the lipophilicity and electronic properties of the molecule, potentially improving its interaction with biological targets .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study assessing several oxazole derivatives, this compound was tested for its ability to inhibit the growth of Enterococcus faecium. The results indicated that it produced significant inhibition zones in disk diffusion assays, suggesting effective antibacterial properties . The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 62.5 |

| Ciprofloxacin | 16.0 |

| Fluconazole | 8.0 |

This data highlights that while the compound demonstrates activity, it may not be as potent as established antibiotics like ciprofloxacin and fluconazole .

Cytotoxic Activity

Cytotoxicity assessments have also been conducted to evaluate the potential of this compound in cancer therapeutics.

Case Study: Cytotoxicity Testing

In vitro studies on human cancer cell lines (NCI H292 for lung carcinoma and HL-60 for pro-myelocytic leukemia) revealed that this compound exhibited moderate cytotoxic effects. The IC50 values for some related oxazole derivatives were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 42.1 |

| Derivative B | 19.0 |

| Derivative C | 28.0 |

These findings suggest that while the compound has some cytotoxic potential, further structural optimization may be necessary to enhance its efficacy against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing the trifluoromethyl group have been documented in various studies. The introduction of this group often correlates with increased potency in inhibiting inflammatory pathways.

The mechanism through which this compound exerts its anti-inflammatory effects may involve the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition leads to a decrease in pro-inflammatory mediators .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHFN\O

- CAS Number : 1432678-50-6

- Molecular Weight : 183.07 g/mol

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Chemistry

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives that can exhibit varied chemical properties.

Biology

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

- Anticancer Properties : Research is ongoing into its ability to modulate signaling pathways involved in cancer progression. The trifluoromethyl group may enhance binding affinity to molecular targets such as enzymes or receptors .

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development. Its structural characteristics may lead to improved pharmacokinetic properties in drug candidates .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives of this compound against Gram-positive bacteria and fungi. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Candida albicans strains, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer effects demonstrated that this compound could inhibit specific cancer cell lines by interfering with critical signaling pathways. The presence of the trifluoromethyl group was shown to enhance its selectivity towards cancerous cells compared to normal cells .

Table 1: Biological Activities of this compound

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

(a) 5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : The oxazole ring is substituted with a bromo-difluorophenyl group at position 5 and a carboxylic acid at position 4.

- Properties: Molecular weight: 332.3 g/mol (LC-MS data) . Demonstrated utility in synthesizing tricyclic topoisomerase inhibitors .

(b) 2-Methyl-5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

- Structure : A methyl group replaces the hydrogen at position 2.

- Properties: Molecular weight: 195.1 g/mol; melting point: 61–64°C; pKa: 2.51 . Predicted density: 1.526 g/cm³, indicating higher lipophilicity than non-methylated analogs .

(c) 2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

- Structure : A methoxyphenyl group is introduced at position 2.

- Properties: Molecular formula: C₁₂H₈F₃NO₄; InChIKey: JVVGKFFOGOUHLI-UHFFFAOYSA-N . The methoxy group improves solubility in polar solvents, balancing the lipophilicity of the -CF₃ group. Applications in drug design remain unexplored but are hypothesized to target aromatic interaction sites .

Heterocyclic and Functional Group Modifications

(a) 5-Thiophen-2-yl-1,3-oxazole-4-carboxylic Acid

- Structure : A thiophene ring replaces the trifluoromethyl group at position 5.

- Properties: CAS: 143659-15-8; molecular weight: 195.2 g/mol . The sulfur atom in thiophene enhances π-stacking interactions, useful in materials science and organic electronics. No reported biological activity, but structural analogs show antimicrobial properties .

(b) 5-(Difluoromethyl)-3-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic Acid

- Structure : A difluoromethyl group and triazole ring replace the trifluoromethyl and oxazole substituents.

- Properties: CAS: 2138278-29-0; molecular formula: C₇H₁₃NO₅S . The difluoromethyl group offers intermediate polarity between -CF₃ and -CH₃, allowing tunable pharmacokinetics. The triazole ring enables click chemistry applications in bioconjugation .

准备方法

Cyclization of Precursors Containing Trifluoromethyl Groups

A common synthetic strategy involves cyclization of β-keto ester or amide precursors bearing trifluoromethyl substituents to form the oxazole ring. For example, the reaction of trifluoromethyl-containing amides with appropriate carbonyl compounds under acidic or basic conditions leads to ring closure forming the oxazole core.

- Typical conditions: Use of solvents like methanol or dichloromethane, temperatures ranging from ambient to reflux, and catalysts or reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation or cyclization.

Functional Group Transformations

The carboxylic acid group at the 4-position is often introduced or revealed by hydrolysis of ester or amide intermediates:

Use of Coupling Reagents

Coupling reagents such as HATU are employed to activate carboxylic acid precursors for amidation or esterification steps. For instance, the synthesis of N-methoxy-N-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide involves HATU-mediated coupling in DMF with bases like DIPEA (N,N-diisopropylethylamine).

Industrial Scale Continuous Flow Synthesis

On an industrial scale, continuous flow processes are utilized to enhance reaction control, yield, and purity. These methods allow precise regulation of temperature, pressure, and reaction time, minimizing side reactions and facilitating scale-up.

Detailed Research Findings and Reaction Conditions

Notes on Side Reactions and By-Products

- During cyclization and amidation, hydrolysis of amide bonds under basic or reflux conditions can lead to degradation products such as free acids and amines.

- Formation of by-products like 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) has been reported in related isoxazole derivatives when acid chlorides react in strongly basic media.

- Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves reaction clarity.

- Reverse addition techniques and controlled stirring during acid chloride and amine coupling minimize by-product formation.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations/Challenges |

|---|---|---|---|

| Cyclization of β-keto esters/amides | β-keto ester + trifluoromethyl amide + base/acid | Direct formation of oxazole ring; versatile | Requires precise control to prevent side reactions |

| HATU-mediated coupling | HATU, DIPEA, DMF, A,O-dimethylhydroxylamine | High coupling efficiency, mild conditions | Expensive reagents; requires careful handling |

| Hydrolysis of ester intermediates | NaOH/EtOH, reflux | Efficient conversion to carboxylic acid | Potential for over-hydrolysis or decomposition |

| Continuous flow industrial synthesis | Automated reactors, controlled temperature/pressure | High yield, reproducibility, scalability | Requires specialized equipment |

| Acid chloride and amine coupling | Acid chloride, trifluoromethylaniline, triethylamine | Effective for amide formation | Side reactions and by-product formation possible |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via cyclization reactions using trifluoromethyl-containing precursors. For example, refluxing a mixture of 3-formyl-indole derivatives with thiazolidinone analogs in acetic acid with sodium acetate as a catalyst (2.5–3 hours) promotes cyclization and carboxyl group retention . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity can be enhanced by recrystallization from acetic acid or DMF/acetic acid mixtures .

- Key Considerations : Monitor reaction progress via TLC or HPLC. The trifluoromethyl group may sterically hinder reactivity, requiring excess reagents or elevated temperatures .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodology :

- NMR : Use NMR to confirm the presence of the trifluoromethyl group (δ ≈ -60 to -70 ppm) and NMR to resolve oxazole ring protons (δ 7.5–8.5 ppm) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 195.1) and assess purity .

Q. What are the critical physical properties (e.g., solubility, pKa) relevant to its use in biological assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. The carboxylic acid group enhances water solubility, but the trifluoromethyl group may reduce it .

- pKa : Determine via potentiometric titration or computational prediction (e.g., ~2.51 using ChemAxon software). This impacts ionization state in biological systems .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the trifluoromethyl group on the oxazole ring’s aromaticity and carboxylate reactivity .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites). The trifluoromethyl group may enhance binding via hydrophobic/π-π interactions .

- Validation : Correlate computational results with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water mixtures). The carboxylate group often coordinates to metals (e.g., Cu, Zn) .

- Refinement : Use SHELXL for small-molecule refinement. Address disorder in the trifluoromethyl group by applying restraints to thermal parameters .

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare rates of Suzuki-Miyaura reactions using aryl boronic acids with/without electron-withdrawing groups. Use NMR to track intermediates .

- DFT Analysis : Calculate activation energies for Pd-catalyzed coupling steps. The CF group may slow oxidative addition due to steric bulk but accelerate reductive elimination via electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。